Cas no 2228167-33-5 (tert-butyl N-2-(3-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate)

tert-butyl N-2-(3-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-(3-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate
- EN300-1872584
- tert-butyl N-[2-(3-hydroxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate
- 2228167-33-5
-
- インチ: 1S/C15H21NO4/c1-14(2,3)20-13(19)16(5)15(4,10-17)11-7-6-8-12(18)9-11/h6-10,18H,1-5H3
- InChIKey: RXEYFFQZTZBHQI-UHFFFAOYSA-N
- ほほえんだ: O(C(N(C)C(C=O)(C)C1C=CC=C(C=1)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 279.14705815g/mol
- どういたいしつりょう: 279.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
tert-butyl N-2-(3-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1872584-0.05g |
tert-butyl N-[2-(3-hydroxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |
2228167-33-5 | 0.05g |
$1104.0 | 2023-09-18 | ||
Enamine | EN300-1872584-2.5g |
tert-butyl N-[2-(3-hydroxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |
2228167-33-5 | 2.5g |
$2576.0 | 2023-09-18 | ||
Enamine | EN300-1872584-5.0g |
tert-butyl N-[2-(3-hydroxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |
2228167-33-5 | 5g |
$3812.0 | 2023-06-01 | ||
Enamine | EN300-1872584-1g |
tert-butyl N-[2-(3-hydroxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |
2228167-33-5 | 1g |
$1315.0 | 2023-09-18 | ||
Enamine | EN300-1872584-10g |
tert-butyl N-[2-(3-hydroxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |
2228167-33-5 | 10g |
$5652.0 | 2023-09-18 | ||
Enamine | EN300-1872584-0.1g |
tert-butyl N-[2-(3-hydroxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |
2228167-33-5 | 0.1g |
$1157.0 | 2023-09-18 | ||
Enamine | EN300-1872584-0.5g |
tert-butyl N-[2-(3-hydroxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |
2228167-33-5 | 0.5g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1872584-5g |
tert-butyl N-[2-(3-hydroxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |
2228167-33-5 | 5g |
$3812.0 | 2023-09-18 | ||
Enamine | EN300-1872584-10.0g |
tert-butyl N-[2-(3-hydroxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |
2228167-33-5 | 10g |
$5652.0 | 2023-06-01 | ||
Enamine | EN300-1872584-1.0g |
tert-butyl N-[2-(3-hydroxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate |
2228167-33-5 | 1g |
$1315.0 | 2023-06-01 |
tert-butyl N-2-(3-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
tert-butyl N-2-(3-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamateに関する追加情報
Research Brief on tert-Butyl N-2-(3-Hydroxyphenyl)-1-Oxopropan-2-yl-N-Methylcarbamate (CAS: 2228167-33-5)
The compound tert-butyl N-2-(3-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate (CAS: 2228167-33-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique carbamate and hydroxyphenyl functional groups, has been investigated for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a promising candidate for therapeutic interventions.
Recent literature highlights the synthetic pathways for tert-butyl N-2-(3-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate, emphasizing its efficient production through multi-step organic reactions. Researchers have optimized the use of tert-butyl protecting groups to enhance the stability and reactivity of the intermediate compounds. The compound's structural features, including the hydroxyphenyl moiety, suggest potential interactions with biological targets such as enzymes and receptors, making it a valuable scaffold for medicinal chemistry.
Pharmacological evaluations of this compound have revealed its activity in modulating specific biochemical pathways. Preliminary in vitro studies indicate that it exhibits inhibitory effects on certain kinases and proteases, which are critical targets in oncology and inflammatory diseases. Furthermore, its metabolic stability and bioavailability have been assessed using advanced in silico and in vitro models, providing insights into its drug-like properties. These findings underscore its potential as a lead compound for further optimization.
In addition to its pharmacological potential, recent research has explored the mechanistic basis of tert-butyl N-2-(3-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate's bioactivity. Structural-activity relationship (SAR) studies have identified key functional groups responsible for its interaction with target proteins. Molecular docking simulations and X-ray crystallography have provided detailed insights into its binding modes, facilitating the design of more potent analogs. These advancements are expected to accelerate the development of novel therapeutics based on this chemical scaffold.
Looking ahead, the compound's versatility and promising preliminary data warrant further investigation. Future research directions may include in vivo efficacy studies, toxicity profiling, and formulation development to assess its clinical potential. Collaborative efforts between academic and industrial researchers will be essential to translate these findings into tangible therapeutic solutions. The ongoing exploration of tert-butyl N-2-(3-hydroxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate exemplifies the dynamic interplay between chemical synthesis and biological evaluation in modern drug discovery.
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